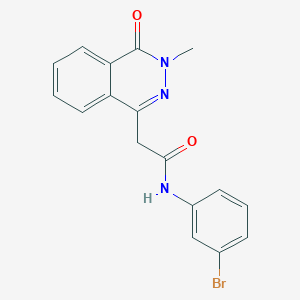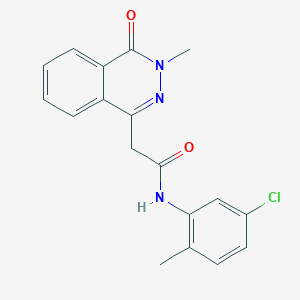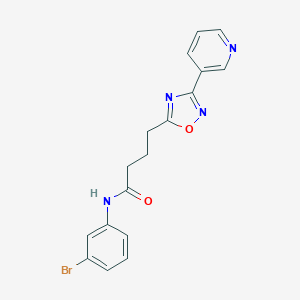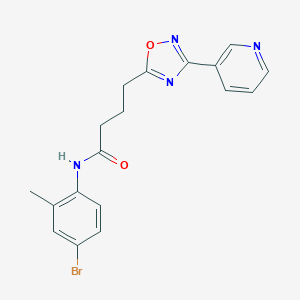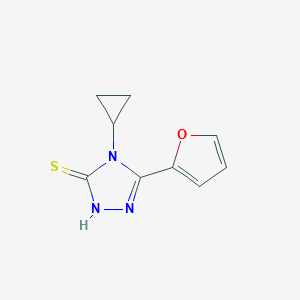
4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has a unique structure that makes it an attractive candidate for numerous research studies.
Wirkmechanismus
The mechanism of action of 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide has various biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide is its unique structure, which makes it an attractive candidate for various research studies. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are numerous future directions for research on 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its pharmacological effects.
2. Investigation of the potential use of 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide as a drug candidate for the treatment of various diseases.
3. Development of new synthesis methods to improve the yield and purity of this compound.
4. Investigation of the potential use of this compound as a tool for studying the activity of certain enzymes and proteins involved in disease development and progression.
5. Exploration of the potential use of 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide in the field of nanotechnology.
In conclusion, 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and pharmacological properties make it an attractive candidate for numerous research studies. Further investigation into the potential uses of this compound is warranted to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves a multistep process. The first step involves the reaction of furfural with hydrazine hydrate to form 2-furylhydrazine. The second step involves the reaction of 2-furylhydrazine with cyclopropyl isocyanate to form 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazole. Finally, the addition of hydrogen sulfide to 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazole yields 4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide.
Wissenschaftliche Forschungsanwendungen
4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C9H9N3OS |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9N3OS/c14-9-11-10-8(7-2-1-5-13-7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,14) |
InChI-Schlüssel |
IYJOSWSCBSTSPY-UHFFFAOYSA-N |
SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CO3 |
Kanonische SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)
